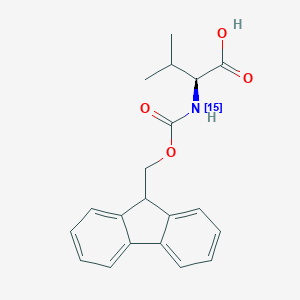

Fmoc-Val-OH-15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Val-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N or L-Valine-15N, N-Fmoc derivative, is a standard amino acid used in peptide synthesis12. It is a heavy-isotope labeled compound, which means it contains a non-natural isotope, in this case nitrogen-15 (15N)12.

Synthesis Analysis

Fmoc-Val-OH-15N is a protected amino acid used to synthesize isotope-labeled peptides for mass spectrometry (MS)-based protein quantitation2. It is also used as a standard reagent for coupling valine into peptide sequences3.

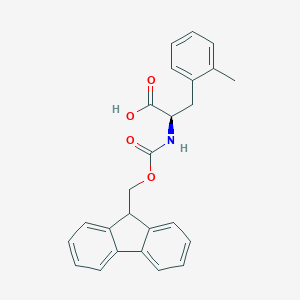

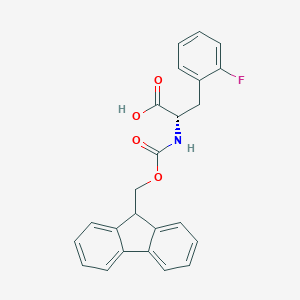

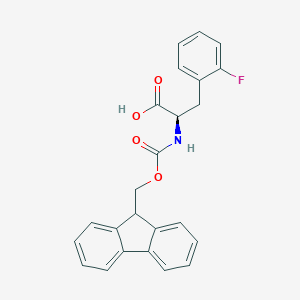

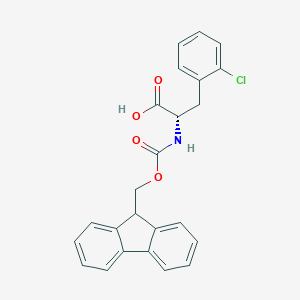

Molecular Structure Analysis

The molecular formula of Fmoc-Val-OH-15N is C20H21NO44. The linear formula is (CH3)2CHCH(15NH-Fmoc)CO2H5.

Chemical Reactions Analysis

Fmoc-Val-OH-15N is used in the synthesis of isotope-labeled peptides for MS-based protein quantitation2. It can also be used as a starting material to synthesize difficult sequence-containing pentapeptides using the O-acyl isodipeptide unit peptides by the backbone amide linker (BAL) strategy via Fmoc Solid-phase synthesis6.

Physical And Chemical Properties Analysis

Fmoc-Val-OH-15N has a molecular weight of 340.4 g/mol7. Its exact mass and monoisotopic mass are 340.14409305 g/mol7. It has a topological polar surface area of 75.6 Ų7. The compound is a solid at room temperature8.科学的研究の応用

Human Flavin-Containing Monooxygenases (FMOs)

- FMOs in Drug Metabolism: FMOs play a critical role in the oxygenation of a variety of drugs and xenobiotics, transforming them into harmless, excretable metabolites. This process can sometimes lead to the bioactivation of chemicals into toxic substances. The genetic variability and allelic variation of FMOs contribute to interindividual differences in drug metabolism. Unlike cytochrome P450, FMOs are not easily induced or inhibited, which minimizes potential adverse drug interactions. This property is significant for drug design, as incorporating FMO detoxication pathways can yield safer drug candidates (Cashman & Zhang, 2006).

Functional Magnetic Resonance Imaging (fMRI)

- fMRI Reliability: fMRI is a crucial tool for investigating cognitive processes in the human brain. However, questions about the reliability of fMRI results persist. Understanding the factors that influence fMRI data quality and reliability is essential for interpreting findings accurately. This knowledge could be useful when studying the effects of Fmoc-Val-OH-15N on brain activity or in pharmacological research (Bennett & Miller, 2010).

Flavonoids in Nanomedicine

- Flavonoids-Mediated Nanomaterials (FMNs): Flavonoids are used in 'green' synthesis of metal nanomaterials for biomedical applications, including cancer treatment and antimicrobial activity. FMNs are synthesized through a simple, cost-effective, and rapid method. Research into FMNs is limited, indicating a promising area for future investigation, potentially including the study of Fmoc-Val-OH-15N as a part of or in conjunction with FMN synthesis for biomedical applications (Sathishkumar et al., 2018).

Facility Management and Digital Technology

- Digital Technology in Facility Management (FM): The integration of digital technologies, such as Building Information Modeling (BIM), into FM is growing. This research highlights the potential for using digital technologies in managing facilities more efficiently, which could be relevant for laboratories and research facilities involved in chemical and biological research, including those studying Fmoc-Val-OH-15N (Wong, Ge, & He, 2018).

Safety And Hazards

Specific safety and hazard information for Fmoc-Val-OH-15N is not available in the search results. However, general safety measures for handling such compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended910.

将来の方向性

The search results do not provide specific future directions for Fmoc-Val-OH-15N. However, given its use in peptide synthesis and protein quantitation, it is likely to continue to be a valuable tool in biochemical and biophysical research.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-STBUMTBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583869 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-OH-15N | |

CAS RN |

125700-35-8 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)